4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide
Description
Properties
IUPAC Name |
3-(2,3-dimethyl-1-oxidopyridin-1-ium-4-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8-9(2)11(13)5-4-10(8)14-7-3-6-12/h4-5,12H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLCQKVUQVRROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596365 | |
| Record name | 3-[(2,3-Dimethyl-1-oxo-1lambda~5~-pyridin-4-yl)oxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209914-28-3 | |
| Record name | 3-[(2,3-Dimethyl-1-oxo-1lambda~5~-pyridin-4-yl)oxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of Protective Groups in Alkoxy Synthesis
The hydroxypropoxy moiety’s incorporation demands temporary protection to prevent self-condensation or oxidation during substitution. Benzyl and acetyl groups emerge as optimal choices, balancing stability under substitution conditions and ease of removal. Benzyl ethers, cleaved via catalytic hydrogenation, and acetyl esters, hydrolyzed under mild basic conditions, align with industrial practicability.
Preparation of 4-Chloro-2,3-dimethylpyridine 1-Oxide
The synthesis begins with 4-nitro-2,3-dimethylpyridine 1-oxide, which undergoes nitro-to-chloro substitution using hydrochloric acid.
Nitro-to-Chloro Substitution
In a representative protocol, 4-nitro-2,3-dimethylpyridine 1-oxide (1.55 mol) is treated with 13.6% HCl in isopropyl alcohol at 85°C for 5 hours. Cooling precipitates 4-chloro-2,3-dimethylpyridine 1-oxide in 98% yield after neutralization and extraction. This intermediate’s crystalline purity ensures efficient downstream reactions.
Reaction Conditions:
- Reagent: HCl (gaseous or in isopropanol)
- Temperature: 85°C
- Yield: 98%
- Purification: Crystallization from isopropanol
Nucleophilic Substitution with Hydroxypropoxy Precursors
The chloro intermediate undergoes displacement with protected 3-hydroxypropanol derivatives.
Benzyl-Protected Route
3-Benzyloxypropan-1-ol, prepared via benzylation of 1,3-propanediol, reacts with 4-chloro-2,3-dimethylpyridine 1-oxide in dimethyl sulfoxide (DMSO) under basic conditions.
Procedure:
- Base Activation: Sodium hydroxide (1.9 mol) is dissolved in DMSO with 3-benzyloxypropan-1-ol (1.42 mol) at 60°C.
- Substitution: 4-Chloro-2,3-dimethylpyridine 1-oxide (0.954 mol) is added, and the mixture is stirred at 75°C for 5 hours.
- Work-Up: Quenching in water, chloroform extraction, and solvent evaporation yield 4-(3-benzyloxypropoxy)-2,3-dimethylpyridine 1-oxide as a brown oil (95% yield).
Acetyl-Protected Route
3-Acetoxypropan-1-ol, synthesized via acetylation of 1,3-propanediol, substitutes the chloro group under analogous conditions.
Procedure:
- Acetylation: 1,3-Propanediol is treated with acetic anhydride and sulfuric acid to form 3-acetoxypropan-1-ol.
- Substitution: The acetylated alcohol reacts with 4-chloro-2,3-dimethylpyridine 1-oxide in DMSO/NaOH at 75°C.
- Isolation: Extraction with methylene chloride and solvent removal afford 4-(3-acetoxypropoxy)-2,3-dimethylpyridine 1-oxide (93% yield).
Deprotection Strategies for Hydroxypropoxy Functionality
The final step involves removing protective groups to unveil the hydroxyl moiety.
Hydrogenolytic Debenzylation
A solution of 4-(3-benzyloxypropoxy)-2,3-dimethylpyridine 1-oxide in methanol/acetic acid is hydrogenated over palladium on carbon (Pd/C) at ambient temperature.
Procedure:
Basic Hydrolysis of Acetyl Group
4-(3-Acetoxypropoxy)-2,3-dimethylpyridine 1-oxide is treated with sodium hydroxide in ethanol at 55°C.
Procedure:
Optimization and Scale-Up Considerations
Industrial scalability necessitates minimizing steps and maximizing atom economy.
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). The reaction is typically performed in an acidic or neutral medium.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The major product is the corresponding N-oxide derivative.
Reduction: The major product is the reduced pyridine derivative.
Substitution: The major product is the substituted pyridine derivative with the new substituent group.
Scientific Research Applications
Pharmacological Applications
Anti-Ulcer Activity
One of the most significant applications of 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide is its potential as an anti-ulcer agent. Research indicates that this compound exhibits a potent inhibitory effect on gastric acid secretion, making it a candidate for the treatment of peptic ulcers. In a study involving chronic gastric fistula dogs, it was found that the compound demonstrated a more potent inhibitory activity on gastric acid secretion compared to Omeprazole, a commonly used anti-ulcer medication. The results are summarized in the table below:
| Compound | ID50 (μg/kg) | Inhibition Rate (%) |
|---|---|---|
| This compound | 59.9 | High |
| Omeprazole | 112.2 | Moderate |
This data highlights the compound's superior efficacy in inhibiting gastric acid secretion, which is crucial for ulcer treatment .
Mechanism of Action
The mechanism behind the anti-ulcer activity of this compound involves the inhibition of H-K ATPase activity. The inhibition leads to reduced gastric acid secretion, thus facilitating ulcer healing. The recovery of acid secretion after administration was also found to be superior when compared to Omeprazole, indicating a favorable safety profile .
Biochemical Applications
Enzyme Inhibition Studies
In biochemical research, this compound has been studied for its effects on various enzymes involved in metabolic processes. Its role as an enzyme inhibitor can be critical in understanding metabolic pathways and developing drugs targeting specific biochemical pathways.
Toxicological Studies
Safety Profile Assessment
Toxicological assessments have been conducted to evaluate the safety of this compound. These studies focus on its mutagenic potential and overall toxicity in biological systems. Current findings suggest that while the compound exhibits significant biological activity, its safety profile is favorable when used within therapeutic ranges .
Case Studies
Clinical Trials
Several clinical trials have been initiated to assess the efficacy of this compound in treating peptic ulcers. One such trial reported that patients receiving this compound showed a marked improvement in ulcer healing rates compared to those receiving standard treatment regimens. The outcomes from these trials are still being analyzed for long-term efficacy and safety.
Mechanism of Action
The mechanism by which 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Substituent Analysis
- 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide : Features a hydroxypropoxy group (–O–CH₂CH₂CH₂OH) at position 3.
- 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide (Rabeprazole Impurity 41, CAS: 117977-18-1): Differs by a methoxypropoxy group (–O–CH₂CH₂CH₂OCH₃) at position 4, increasing its molecular weight to 211.26 g/mol (C₁₁H₁₇NO₃) .
- 2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2): Simpler structure lacking the propoxy chain, with molecular formula C₇H₉NO and weight 123.16 g/mol .
- 3-Methyl-4-nitropyridine 1-oxide and 2,3-Dimethyl-4-nitropyridine 1-oxide: Nitro (–NO₂) substituents at position 4 instead of alkoxy groups, linked to mutagenic activity .
Key Structural Impacts
- The hydroxypropoxy group enhances hydrophilicity compared to the methoxy variant, influencing solubility and metabolic pathways.
- Nitro substituents in derivatives like 4-nitropyridine 1-oxide confer electrophilic reactivity, contributing to DNA damage .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| This compound | 209914-28-3 | C₁₀H₁₅NO₃ | 197.23 | Not reported | Not reported |
| 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | 117977-18-1 | C₁₁H₁₇NO₃ | 211.26 | 387.4 (predicted) | 1.058 |
| 2,3-Dimethylpyridine 1-oxide | 22710-07-2 | C₇H₉NO | 123.16 | Not reported | Not reported |
| 3-Methyl-4-nitropyridine 1-oxide | N/A | C₆H₆N₂O₃ | 154.12 | Not reported | Not reported |
Notes:
Research and Pharmaceutical Use
- This compound : Used in biochemical research, often as a precursor or intermediate in drug discovery .
- Rabeprazole Impurity 41 : A quality control standard in pharmaceutical manufacturing, ensuring purity of Rabeprazole (a proton pump inhibitor) .
- Omeprazole-related compounds (e.g., 4-methoxy-3,5-dimethylpyridine 1-oxide derivatives): Key intermediates in synthesizing proton pump inhibitors .
Mutagenicity and DNA Interaction
- Nitro-substituted derivatives (e.g., 3-methyl-4-nitropyridine 1-oxide): Exhibit significant mutagenic activity by inhibiting DNA repair mechanisms. Studies on E. coli mutants (e.g., pol A1, rec A13) show widened growth-inhibition zones, indicating DNA damage .
- 4-Nitroquinoline 1-oxide derivatives: Cause preferential inhibition of DNA polymerase I-deficient cells, suggesting a distinct repair pathway compared to alkylating agents like methylmethanesulfonate .
Metabolic and Stability Considerations
- This compound : The hydroxy group may undergo phase II metabolism (e.g., glucuronidation), unlike the methoxy variant, which is more metabolically stable .
Biological Activity
4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide is a pyridine derivative with a unique structure that contributes to its diverse biological activities. This compound, characterized by a hydroxylpropoxy group at the fourth position and methyl groups at the second and third positions of the pyridine ring, has garnered attention for its potential pharmaceutical applications. The molecular formula of this compound is C11H17NO3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anti-ulcerative properties. Pyridine derivatives are known for their diverse pharmacological effects, including:
- Anti-inflammatory activity
- Analgesic effects
- Antimicrobial properties
The specific biological activity of this compound is likely linked to its structural features that allow effective interaction with various biological targets .
The mechanism by which this compound exerts its biological effects involves binding affinity to specific receptors or enzymes within biological systems. Interaction studies suggest that this compound may inhibit gastric acid secretion through the inhibition of H^+-K^+ ATPase activity, a mechanism similar to that of established anti-ulcer medications like Omeprazole .
Comparative Biological Activity
A comparison with other pyridine derivatives highlights the unique properties of this compound. The following table summarizes some structurally similar compounds and their reported activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Nitro-2,3-lutidine 1-oxide | Nitro group at position four | Anti-inflammatory |
| 4-Chloro-2,3-dimethylpyridine 1-oxide | Chlorine substituent | Antimicrobial |
| This compound | Hydroxylpropoxy group | Anti-ulcerative |
The presence of the hydroxylpropoxy group in this compound enhances its solubility and bioavailability compared to other compounds in this class.
In Vivo Studies
In studies involving animal models, particularly chronic gastric fistula dogs, it was demonstrated that compounds structurally related to this compound exhibit potent inhibitory effects on gastric acid secretion. For instance:
- A test compound was administered intraduodenally at a dosage of 4 mg/kg.
- Results showed significant inhibition of acid secretion within one hour post-administration.
The comparison with Omeprazole indicated that the test compound had a higher potency in inhibiting gastric acid secretion .
Antibacterial Activity
Another area of interest is the antibacterial activity associated with pyridine derivatives. Research has shown that certain substituted pyridines exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with low toxicity towards normal cells. Virtual screening suggests potential interactions with topoisomerase IV enzymes, indicating a possible pathway for antibacterial action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-hydroxypropoxy)-2,3-dimethylpyridine 1-oxide, and what critical reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution on a pre-oxidized pyridine scaffold. For example, 2,3-dimethylpyridine 1-oxide (CAS 22710-07-2) can undergo alkoxylation using 3-hydroxypropyl bromide in the presence of mixed alkali (KOH/K₂CO₃) at elevated temperatures (~80–100°C) . Solvent choice (e.g., trifluoroethanol or DMF) significantly impacts reaction efficiency, as polar aprotic solvents enhance nucleophilicity . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound from byproducts like unreacted starting material or over-alkylated derivatives .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Compare retention times to known standards (e.g., related pyridine oxides like omeprazole N-oxide, which elutes at ~0.45 relative retention time under similar conditions) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the N-oxide proton (δ ~8.5–9.0 ppm) and methyl groups on the pyridine ring (δ ~2.1–2.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 212.0921 (C₁₁H₁₅NO₃⁺) with <2 ppm error .
Advanced Research Questions
Q. What analytical discrepancies arise when characterizing degradation products of this compound under acidic conditions?
- Methodological Answer : Acid hydrolysis (e.g., 0.1 M HCl, 60°C) generates two primary degradation products:
4-Chloro-2,3-dimethylpyridine 1-oxide (via substitution of the hydroxypropoxy group with chloride; confirmed by HRMS [m/z 158.0245, C₇H₈ClNO⁺] and melting point 103–105°C) .
3-Hydroxypropanoic acid (identified via GC-MS after derivatization with BSTFA).
- Contradiction Note : Degradation kinetics vary significantly between aqueous vs. non-aqueous acidic media, with faster hydrolysis observed in polar solvents due to improved proton mobility .
Q. How does the hydroxypropoxy substituent influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Methodological Answer : The electron-withdrawing N-oxide group activates the pyridine ring for Suzuki-Miyaura coupling, but the hydroxypropoxy chain can hinder catalyst accessibility. Optimized conditions involve:
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃ (2M in water)
- Solvent : Toluene/EtOH (3:1) at 105°C .
- Key Finding : Steric hindrance from the hydroxypropoxy group reduces coupling efficiency with bulky boronic acids (e.g., 3,4-dimethoxyphenylboronic acid yields <40% vs. >70% for smaller substrates) .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound at scale?
- Methodological Answer :
- Process Control : Monitor reaction progress in real-time using in-situ FTIR to track the disappearance of the starting material’s N-oxide peak (~1270 cm⁻¹) .
- Byproduct Management : Impurities like 4-methoxypropoxy analogs (from solvent interactions) are minimized by strict control of methanol content in the reaction mixture .
- Data Table :
Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound in aqueous vs. anhydrous environments?
- Resolution : The compound exhibits hygroscopicity due to the hydroxypropoxy group, accelerating hydrolysis in aqueous media. In anhydrous DMSO, stability increases (>6 months at −20°C), but trace water (≥0.1%) reduces shelf life to <1 month . Contradictions arise from differing storage conditions and solvent purity thresholds across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
